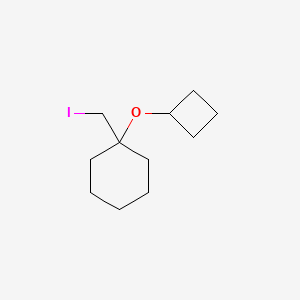

1-Cyclobutoxy-1-(iodomethyl)cyclohexane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H19IO |

|---|---|

Molecular Weight |

294.17 g/mol |

IUPAC Name |

1-cyclobutyloxy-1-(iodomethyl)cyclohexane |

InChI |

InChI=1S/C11H19IO/c12-9-11(7-2-1-3-8-11)13-10-5-4-6-10/h10H,1-9H2 |

InChI Key |

JDFNCJPTMZFNFV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CI)OC2CCC2 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Cyclobutoxy 1 Iodomethyl Cyclohexane

Mechanistic Pathways of Iodomethyl Reactivity (e.g., Radical, Polar)

The reactivity of the iodomethyl group in 1-Cyclobutoxy-1-(iodomethyl)cyclohexane is primarily dictated by the carbon-iodine (C-I) bond. This bond is relatively weak, making the iodine atom a good leaving group and rendering the molecule susceptible to various transformations. byjus.com The mechanistic pathways for the reactions of this iodomethyl moiety can be broadly categorized into polar and radical routes. acs.orgquora.com

Polar Pathways: Polar reactions involve the formation of charged intermediates or transition states. For alkyl iodides like this compound, these pathways typically include nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. byjus.comcymitquimica.com

SN2 Mechanism: In a bimolecular nucleophilic substitution (SN2) reaction, a nucleophile attacks the carbon atom bonded to the iodine, displacing the iodide ion in a single, concerted step. byjus.com Given that the iodomethyl group is attached to a tertiary carbon, steric hindrance from the bulky cyclohexane (B81311) and cyclobutoxy groups would likely slow down a direct backside attack, making the SN2 pathway less favorable compared to reactions at primary or secondary centers. byjus.com

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) mechanism involves the initial, rate-determining departure of the iodide ion to form a primary carbocation. However, primary carbocations are highly unstable. It is more likely that if a carbocation were to form, it would be subject to immediate rearrangement (see Section 3.3). The polarity of the solvent plays a crucial role, with more polar solvents favoring the SN1 mechanism. byjus.com

Elimination Reactions (E1 and E2): Alkyl iodides can also undergo elimination reactions in the presence of a base to form an alkene. byjus.com The E2 mechanism is a one-step process, while the E1 mechanism proceeds through a carbocation intermediate, often competing with SN1 reactions. byjus.comchemistrysteps.com

Radical Pathways: Free radical reactions involve species with unpaired electrons and typically proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. byjus.comlibretexts.org The weak C-I bond can be cleaved homolytically by heat or light to generate an alkyl radical. acs.orgacs.org

Initiation: The reaction can be initiated by radical initiators or by photoirradiation, leading to the formation of a primary alkyl radical. libretexts.orgacs.org

Propagation: This radical can then participate in various propagation steps, such as abstracting an atom from another molecule or adding across a double or triple bond. acs.orglumenlearning.com For instance, methyl radicals can effectively abstract an iodine atom from other alkyl iodides to propagate a radical chain. acs.org

The choice between a polar and radical pathway is influenced by reaction conditions such as the presence of radical initiators (e.g., AIBN), light, the nature of the reactants (nucleophiles vs. radical species), and the solvent. byjus.comacs.orglumenlearning.com

| Characteristic | Polar Reactions (SN1/SN2, E1/E2) | Radical Reactions |

|---|---|---|

| Bond Cleavage | Heterolytic (uneven sharing of electrons) | Homolytic (even sharing of electrons) |

| Intermediates | Carbocations (SN1/E1) or concerted transition states (SN2/E2) | Free radicals (neutral species with unpaired electrons) |

| Typical Reagents | Nucleophiles, bases, acids | Radical initiators (e.g., AIBN, peroxides), light (hν) |

| Solvent Effects | Strongly influenced by solvent polarity | Less sensitive to solvent polarity |

| Rearrangements | Common for carbocation intermediates (SN1/E1) | Less common, but can occur |

Ring Rearrangement Phenomena of the Cyclohexane and Cyclobutane (B1203170) Scaffolds in this compound

The structural integrity of the cyclohexane and cyclobutane rings in this compound is not guaranteed under all reaction conditions, particularly those that generate carbocation intermediates. Ring strain and the drive to form more stable carbocations can lead to significant skeletal rearrangements. chemistrysteps.comyoutube.com

Cyclobutane Ring Rearrangement: The cyclobutane ring is characterized by significant ring strain, which is a combination of angle strain and torsional strain. libretexts.orgwikipedia.org The C-C-C bond angles are forced to be approximately 90° instead of the ideal sp³ tetrahedral angle of 109.5°. masterorganicchemistry.comchemistrysteps.com This inherent instability, with a ring strain of about 26 kcal/mol, makes the cyclobutane ring susceptible to ring-opening or ring-expansion reactions, which relieve this strain. wikipedia.orgmasterorganicchemistry.com

A common pathway for rearrangement is through a carbocation intermediate. If the iodide ion departs, a primary carbocation would form, which is highly unstable. A subsequent 1,2-alkyl shift involving one of the C-C bonds of the cyclobutoxy ring can lead to ring expansion. youtube.commasterorganicchemistry.com This process would expand the four-membered cyclobutane ring into a more stable five-membered cyclopentane (B165970) ring. chemistrysteps.comyoutube.com This type of rearrangement is driven by two key factors: the relief of the high ring strain in the cyclobutane and the formation of a more stable carbocation (e.g., secondary or tertiary). chemistrysteps.com

Cyclohexane Ring Stability: In contrast to cyclobutane, the cyclohexane ring is virtually free of ring strain. libretexts.orgmasterorganicchemistry.com It can adopt a stable "chair" conformation where all C-C-C bond angles are approximately 109.5° and all hydrogen atoms on adjacent carbons are in a staggered arrangement, minimizing both angle and torsional strain. masterorganicchemistry.com Because of this inherent stability, the cyclohexane scaffold is generally less prone to rearrangement than the cyclobutane ring.

However, under specific conditions that might lead to the formation of a carbocation on the cyclohexane ring itself, rearrangements are not impossible, though less common than cyclobutane expansion. For instance, a reaction could lead to the formation of a seven-membered ring (a ring contraction from cyclohexane to cyclopentane is also possible but generally less favored unless specific structural features promote it). chemistrysteps.com

| Cycloalkane | Approximate Ring Strain (kcal/mol) | Ideal Bond Angle | Actual Bond Angle (approx.) | Tendency for Rearrangement |

|---|---|---|---|---|

| Cyclobutane | 26.3 wikipedia.orgmasterorganicchemistry.com | 109.5° | 88-90° wikipedia.orglibretexts.org | High (favors ring expansion) chemistrysteps.comyoutube.com |

| Cyclopentane | 6 masterorganicchemistry.com | 109.5° | ~108° | Low |

| Cyclohexane | 0 masterorganicchemistry.com | 109.5° | ~109.5° (in chair form) | Very Low (highly stable) |

Catalytic Systems for Transforming this compound

A variety of catalytic systems can be employed to enhance the reactivity and selectivity of transformations involving the iodomethyl group of this compound. These catalysts are crucial for enabling reactions under milder conditions and for accessing reaction pathways that are otherwise difficult to achieve.

Transition Metal Catalysis:

Copper-Catalyzed Reactions: Copper catalysts are effective for various cross-coupling reactions involving unactivated alkyl iodides. nih.gov For instance, copper-catalyzed systems can facilitate C-N bond formation (amination) by interfacing alkyl radical intermediates with the catalyst. acs.org They are also used in alkoxycarbonylation reactions to convert alkyl iodides into esters. acs.org These methods often leverage the ability of copper to engage in single-electron transfer (SET) processes, generating alkyl radicals that then enter the catalytic cycle. nih.govacs.org

Palladium-Catalyzed Reactions: Palladium complexes are powerful catalysts for carbonylation reactions of alkyl iodides. acs.org Under photoirradiation, a palladium catalyst can promote the insertion of carbon monoxide (CO) into the C-I bond, leading to the formation of esters, amides, and ketones. acs.org Mechanistic studies suggest an interplay of radical steps to generate an alkyl radical, which then combines with CO and the palladium catalyst to form a key acylpalladium species. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been shown to be highly active in the transformation of cyclic ethers into iodoalkanes using molecular hydrogen and iodine, demonstrating their utility in C-I bond formation. organic-chemistry.org

Radical-Focused Catalysis:

Bismuth Radical Catalysis: Bismuth-manganese complexes have emerged as catalysts for the intramolecular coupling of alkyl iodides and alkynes under purely thermal conditions. acs.org These systems operate through a radical mechanism, enabled by the low bond dissociation energy of the Bi-Mn bond, to facilitate atom transfer radical cyclization (ATRC). acs.org

Vanadium Hydride Catalysis: The [CpV(CO)₃H]⁻ anion can be used catalytically in the presence of H₂ and a base to perform tin-free radical cyclizations of alkyl iodides. nih.gov This system acts as a replacement for traditional, more toxic reagents like Bu₃SnH and operates under mild, room-temperature conditions. nih.gov The mechanism is believed to involve an initial electron transfer to generate the radical species. nih.gov

| Catalyst Type | Example Reaction | General Mechanism | Reference |

|---|---|---|---|

| Copper (e.g., CuTc) | C(sp³)-N Amination, Alkoxycarbonylation | Single Electron Transfer (SET), Radical Intermediates | nih.govacs.orgacs.org |

| Palladium | Carbonylation (Ester/Amide/Ketone Synthesis) | Synergistic Radical/Pd-catalyzed pathway | acs.org |

| Bismuth-Manganese | Atom Transfer Radical Cyclization (ATRC) | Thermally Induced Radical Generation | acs.org |

| Vanadium Hydride | Radical Cyclization | Electron Transfer from Hydride Anion | nih.gov |

| Rhodium | Hydroiodination of cyclic ethers | Direct activation of H₂ and I₂ | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of 1 Cyclobutoxy 1 Iodomethyl Cyclohexane

Application of High-Resolution Nuclear Magnetic Resonance (NMR) for Conformational and Configurational Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For 1-Cyclobutoxy-1-(iodomethyl)cyclohexane, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides a complete assignment of all proton and carbon signals and offers profound insights into the molecule's preferred conformation.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the cyclohexane (B81311), cyclobutoxy, and iodomethyl moieties. The cyclohexane protons exhibit complex multiplets in the upfield region (typically δ 1.20-1.80 ppm), reflecting the various axial and equatorial environments. The iodomethyl group (-CH₂I) protons are expected to appear as a singlet at approximately δ 3.25 ppm due to the deshielding effect of the adjacent iodine atom. The protons of the cyclobutoxy ring would present as multiplets, including a characteristic quintet for the proton at the point of attachment to the ether oxygen.

The ¹³C NMR spectrum provides complementary information. The quaternary C1 carbon of the cyclohexane ring, bonded to both the cyclobutoxy and iodomethyl groups, is a key diagnostic signal expected around δ 80-85 ppm. The carbon of the iodomethyl group is significantly influenced by the heavy iodine atom and typically resonates in the upfield region (δ 5-10 ppm). Carbons of the cyclohexane and cyclobutoxy rings appear at characteristic chemical shifts.

2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for definitive assignments. COSY spectra establish proton-proton coupling networks within the cyclohexane and cyclobutoxy rings, while HSQC correlates each proton signal to its directly attached carbon. HMBC is instrumental in identifying long-range (2-3 bond) correlations, for instance, from the iodomethyl protons to the quaternary C1 carbon, confirming the connectivity of the molecular framework.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| CH₂ -I | 3.25 (s) | 8.5 | C1, C2/C6 |

| Cyclohexane C1 | - | 82.0 | - |

| Cyclohexane C H₂ (axial) | 1.40-1.55 (m) | 35.0 | C1, C3/C5 |

| Cyclohexane C H₂ (equatorial) | 1.60-1.75 (m) | 35.0 | C1, C3/C5 |

| Cyclobutoxy C H-O | 4.10 (quintet) | 75.0 | C1 |

| Cyclobutoxy C H₂ | 1.90-2.10 (m) | 31.0 | CH-O |

| Cyclobutoxy C H₂ | 1.60-1.75 (m) | 13.0 | CH-O |

Note: The data presented are representative values based on analogous structures and may vary depending on solvent and experimental conditions.

The cyclohexane ring is well-known for its dynamic chair-chair interconversion. scilit.comepa.gov In a 1,1-disubstituted cyclohexane, this process interconverts the axial and equatorial positions of the other ring substituents, but the two substituents on C1 remain fixed in their respective orientations relative to each other. libretexts.orglibretexts.org However, the bulky cyclobutoxy and iodomethyl groups can influence the energy barrier of this ring flip.

Dynamic NMR (DNMR) studies, conducted at variable temperatures, can be employed to probe this conformational process. At low temperatures, the chair-chair interconversion may become slow on the NMR timescale, leading to the decoalescence of signals for the axial and equatorial protons of the cyclohexane ring. semanticscholar.org Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring flip, providing quantitative data on the conformational flexibility of the molecule. cdnsciencepub.commdpi.com For monosubstituted cyclohexanes, these barriers are typically around 10-11 kcal/mol. epa.gov The presence of the bulky 1,1-disubstituents in this compound may slightly alter this barrier.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₁H₁₉IO), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement of the molecular ion [M]⁺, confirming its elemental formula.

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation. Key fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and inductive cleavage at the C-O bond. studylib.netmiamioh.edu For alkyl halides, loss of the halogen atom or the entire alkyl halide group is common. youtube.comchadsprep.com

Plausible Fragmentation Pathways:

Loss of the iodomethyl radical (•CH₂I): This would lead to a stable tertiary oxonium ion.

Loss of an iodine radical (•I): Resulting in a [M-I]⁺ cation.

Cleavage of the cyclobutoxy group: Fragmentation could lead to the formation of a cyclohexyl-iodomethyl cation and a cyclobutoxy radical.

Loss of cyclobutene: A rearrangement followed by the loss of cyclobutene from the cyclobutoxy group is another possible pathway.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value (Predicted) | Ion Formula | Identity/Origin |

| 294.0481 | [C₁₁H₁₉IO]⁺ | Molecular Ion |

| 167.1436 | [C₁₁H₁₉O]⁺ | [M-I]⁺ |

| 125.1330 | [C₇H₁₂I]⁺ | [M - C₄H₇O]⁺ (Loss of cyclobutoxy radical) |

| 127.0970 | [C₈H₁₅O]⁺ | [M - CH₂I]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Structural Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. triprinceton.orgedinst.com These two techniques are complementary; IR spectroscopy is more sensitive to polar bonds with strong dipole moment changes, while Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. edinst.comkurouskilab.com

For this compound, the IR spectrum would be expected to show strong characteristic absorptions for:

C-H stretching: Aliphatic C-H stretches from the cyclohexane and cyclobutoxy rings would appear in the 2850-3000 cm⁻¹ region.

C-O stretching: A strong, prominent band for the ether C-O stretch is expected in the 1050-1150 cm⁻¹ region.

C-I stretching: A weaker absorption for the C-I bond would be found in the far-infrared region, typically around 500-600 cm⁻¹.

The Raman spectrum would be particularly useful for observing the symmetric vibrations of the carbon skeleton. americanpharmaceuticalreview.com The C-C stretching vibrations of the cyclohexane and cyclobutoxy rings, as well as the symmetric C-H bending modes, would be prominent. kurouskilab.com The complementarity of the two techniques provides a more complete vibrational profile of the molecule.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

While NMR provides detailed information about the structure in solution, X-ray crystallography offers the definitive determination of the molecular structure in the solid state. This technique can unambiguously establish the bond lengths, bond angles, and torsional angles of the molecule, providing a precise three-dimensional portrait.

Theoretical and Computational Chemistry Approaches to 1 Cyclobutoxy 1 Iodomethyl Cyclohexane

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods would be central to predicting the geometry, stability, and electronic properties of 1-Cyclobutoxy-1-(iodomethyl)cyclohexane.

Conformational Energy Landscapes and Stereoisomer Stability

The cyclohexane (B81311) ring is well-known for its chair conformation, which minimizes angular and torsional strain. For a substituted cyclohexane like this compound, the substituents can adopt either axial or equatorial positions, leading to different conformers with varying stabilities. The bulky cyclobutoxy and iodomethyl groups at the same carbon atom (C1) introduce significant steric interactions that dictate the preferred conformation.

A computational study would systematically explore the potential energy surface of this molecule. The primary chair conformations would involve the C1 substituents in axial and equatorial arrangements. Given the significant steric bulk of both the cyclobutoxy and iodomethyl groups, the chair conformation where the larger group occupies the more spacious equatorial position would be predicted to be the most stable. DFT calculations, using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to optimize the geometry of each possible conformer and calculate their relative energies.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Orientation (Cyclobutoxy, Iodomethyl) | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 | Equatorial, Axial | 0.00 (Reference) |

| Chair 2 | Axial, Equatorial | (Predicted higher energy) |

| Twist-Boat | - | (Predicted higher energy) |

Note: This table is illustrative and represents the type of data that would be generated from DFT calculations. The actual energy differences would require specific quantum chemical computations.

Analysis of Bonding Interactions and Electronic Delocalization

DFT calculations can provide deep insights into the nature of chemical bonds and non-covalent interactions within the molecule. Natural Bond Orbital (NBO) analysis would be a key tool to investigate bonding. This analysis would quantify the strength of the C-O, C-I, and C-C bonds and explore any hyperconjugative interactions. For instance, interactions between the oxygen lone pairs of the cyclobutoxy group and the antibonding orbitals of adjacent C-C bonds in the cyclohexane ring could contribute to conformational preferences.

Furthermore, the analysis could reveal weak intramolecular interactions, such as potential hydrogen bonding between the iodine atom and nearby hydrogen atoms, which might influence the molecule's preferred geometry. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, would highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering predictions about the molecule's reactivity.

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

While DFT is powerful for ground-state properties, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, although more computationally expensive, can provide higher accuracy for reaction energies and barrier heights. These methods would be invaluable for studying potential reaction mechanisms involving this compound, such as nucleophilic substitution at the iodomethyl group or ring-opening reactions.

Semi-empirical methods, being much faster, could be used for preliminary explorations of reaction pathways or for modeling larger systems, although with lower accuracy. By mapping the energy profile along a reaction coordinate, these methods can identify transition states and intermediates, providing a detailed picture of how chemical transformations occur.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, offering a dynamic picture of molecular behavior. MD simulations would be crucial for understanding how this compound behaves in a solvent. By placing the molecule in a simulated box of solvent molecules (e.g., water, methanol, or a nonpolar solvent like hexane), one can observe how the solvent organizes around the solute and influences its conformational preferences.

These simulations can calculate important thermodynamic properties like the free energy of solvation. The interactions between the solute and solvent molecules, including hydrogen bonding and van der Waals forces, would be explicitly modeled, providing a realistic representation of the condensed-phase environment. This is particularly important for predicting how the molecule's reactivity might change in different solvents.

In Silico Prediction of Spectroscopic Parameters and Experimental Validation

A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental results for validation. DFT calculations can predict various spectroscopic parameters for this compound with reasonable accuracy.

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predicted shifts for different conformers can help in assigning experimental spectra and determining the dominant conformation in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies and intensities. The predicted vibrational modes can be matched with experimental spectra to confirm the molecule's structure.

Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR Shift (C-I) | GIAO-B3LYP/6-311+G(d,p) | ~10-20 ppm | (To be determined) |

| ¹H NMR Shift (-CH₂I) | GIAO-B3LYP/6-311+G(d,p) | ~3.0-3.5 ppm | (To be determined) |

| IR Stretch (C-O-C) | B3LYP/6-311+G(d,p) | ~1100-1200 cm⁻¹ | (To be determined) |

Note: This table is a hypothetical representation to illustrate how computational predictions are compared with experimental data. Actual values would require specific calculations and experiments.

By combining these theoretical approaches, a comprehensive understanding of the structural, electronic, and reactive properties of this compound can be achieved, guiding further experimental investigation.

Derivatization Strategies and Synthetic Transformations of 1 Cyclobutoxy 1 Iodomethyl Cyclohexane

Functionalization of the Iodomethyl Group to Form Diverse Organic Scaffolds

The primary iodomethyl group in 1-cyclobutoxy-1-(iodomethyl)cyclohexane serves as a key handle for introducing a wide array of functional groups. However, the neopentyl-like arrangement of this group, with a quaternary carbon atom adjacent to the methylene (B1212753) iodide, significantly hinders direct bimolecular nucleophilic substitution (SN2) reactions. Despite this steric impediment, several strategies can be envisaged for its functionalization.

Nucleophilic Substitution under Forcing Conditions or via Alternative Mechanisms: While classical SN2 reactions are disfavored, nucleophilic substitution may be achieved under high temperatures or with highly nucleophilic reagents. Alternatively, reactions proceeding through radical intermediates or involving single-electron transfer (SET) mechanisms can provide pathways to functionalization, bypassing the steric constraints of an SN2 transition state.

Radical-Mediated Functionalization: The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage upon photolysis or in the presence of radical initiators. The resulting primary alkyl radical can participate in a variety of transformations, including addition to multiple bonds and atom transfer reactions. This approach allows for the formation of new carbon-carbon and carbon-heteroatom bonds under conditions that are orthogonal to traditional ionic pathways.

The following table summarizes potential functionalization reactions of the iodomethyl group, with plausible reaction conditions and expected products based on analogous systems.

| Reagent/Condition | Proposed Product | Reaction Type |

| NaN3, DMF, high temp. | 1-(Azidomethyl)-1-cyclobutoxycyclohexane | Nucleophilic Substitution |

| KCN, DMSO, high temp. | 2-(1-Cyclobutoxycyclohexyl)acetonitrile | Nucleophilic Substitution |

| PPh3, then aq. NaOH | (1-Cyclobutoxycyclohexyl)methanol | Nucleophilic Substitution (via phosphonium (B103445) salt) |

| AIBN, Bu3SnH, Acrylonitrile | 4-(1-Cyclobutoxycyclohexyl)butanenitrile | Radical Addition |

| Visible light, Ir(ppy)3, Nu-H | Functionalized derivatives | Photoredox Catalysis |

Ring Transformations and Cycloaddition Reactions Involving the Cyclobutane (B1203170) and Cyclohexane (B81311) Moieties

The strained cyclobutane ring and the conformationally flexible cyclohexane ring offer opportunities for skeletal rearrangements and cycloaddition reactions, leading to more complex polycyclic and spirocyclic frameworks.

Ring Expansion of the Cyclobutoxy Group: The cyclobutoxy moiety, particularly upon conversion to a cyclobutanol (B46151) or a cyclobutanone (B123998) derivative, can undergo ring expansion reactions. For instance, treatment of a derived cyclobutanone with diazomethane (B1218177) could lead to the corresponding cyclopentanone (B42830). Acid-catalyzed rearrangement of a cyclobutanol intermediate could also trigger a ring expansion to a cyclopentanone derivative, driven by the relief of ring strain.

Cycloaddition Reactions: The cyclobutoxy group itself is generally unreactive in cycloadditions. However, it can be transformed into a reactive diene or dienophile. For example, elimination of the cyclobutoxy group could potentially generate a cyclohexenylidene intermediate, which could then participate in cycloaddition reactions. More plausibly, derivatization of the cyclohexane ring to introduce unsaturation would pave the way for Diels-Alder and other cycloaddition reactions.

A hypothetical reaction sequence could involve the transformation of the cyclobutoxy group into a vinyl ether, which could then act as a dienophile in a [4+2] cycloaddition with a suitable diene.

Preparation of Chiral Derivatives and Enantioselective Transformations

The central quaternary carbon of this compound is a prochiral center. The two faces of the cyclohexane ring are enantiotopic, and selective reaction at one of the methylene C-H bonds adjacent to the quaternary center could lead to chiral derivatives.

Enantioselective C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization offer a promising strategy for the asymmetric derivatization of substituted cyclohexanes. researchgate.netresearchgate.netnih.gov A chiral catalyst could potentially direct the insertion of a carbene or nitrene into one of the enantiotopic C-H bonds of the cyclohexane ring, thereby establishing a new stereocenter.

Desymmetrization Strategies: An alternative approach would involve the conversion of the cyclohexane ring into a prochiral cyclohexanone. Subsequent enantioselective desymmetrization of this ketone, for example, through an organocatalyzed aldol (B89426) or Michael reaction, could introduce chirality. nih.gov The resulting chiral ketone could then be further elaborated to reintroduce the desired substituents at the C1 position.

Asymmetric Synthesis of Spirocycles: The derivatized molecule could serve as a precursor for the synthesis of chiral spirocyclic compounds. For instance, an intramolecular cyclization of a suitably functionalized derivative could proceed in an enantioselective manner, guided by a chiral catalyst, to yield a spirocyclic product. rsc.orgwhiterose.ac.uk

Cross-Coupling Reactions Utilizing the Iodomethyl Handle

The iodomethyl group is an excellent electrophilic partner for a variety of transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Given the steric hindrance around the iodomethyl group, catalyst systems known to be effective for the coupling of neopentyl-type halides would be most appropriate.

Palladium-Catalyzed Couplings: Suzuki-Miyaura coupling with organoboron reagents is a versatile method for forming C(sp3)-C(sp2) and C(sp3)-C(sp3) bonds. youtube.comnih.govyoutube.com The use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the challenging oxidative addition of the hindered alkyl iodide to the palladium center. researchgate.net

Nickel-Catalyzed Couplings: Nickel catalysts are often superior to palladium for cross-coupling reactions involving C(sp3) electrophiles. acs.orgnih.govwikipedia.orgprinceton.eduresearchgate.net Negishi coupling with organozinc reagents and Kumada coupling with Grignard reagents are particularly effective under nickel catalysis for the coupling of sterically demanding alkyl halides. wikipedia.orgprinceton.eduresearchgate.net

Copper-Catalyzed Couplings: Copper-catalyzed cross-coupling reactions, often with Grignard reagents, provide a cost-effective alternative to palladium and nickel catalysis for the formation of C-C bonds with primary alkyl halides. gatech.eduresearchgate.netorganic-chemistry.orgacs.orgnih.gov

The following table presents a selection of potential cross-coupling reactions for this compound, with representative catalyst systems and coupling partners.

| Coupling Reaction | Coupling Partner | Catalyst System | Plausible Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)2 / SPhos | 1-(Arylmethyl)-1-cyclobutoxycyclohexane |

| Negishi | Alkylzinc halide | NiCl2(dppe) | 1-(Alkylmethyl)-1-cyclobutoxycyclohexane |

| Kumada | Aryl Grignard reagent | NiCl2(dppp) | 1-(Arylmethyl)-1-cyclobutoxycyclohexane |

| Stille | Organostannane | Pd(PPh3)4 | 1-(Substituted-methyl)-1-cyclobutoxycyclohexane |

| Sonogashira | Terminal alkyne | CuI / Pd(PPh3)4 | 1-(Alkynylmethyl)-1-cyclobutoxycyclohexane |

Applications of 1 Cyclobutoxy 1 Iodomethyl Cyclohexane As a Versatile Synthetic Building Block

Role in the Total Synthesis of Natural Products and Complex Molecules

There is currently no available scientific literature detailing the use of 1-Cyclobutoxy-1-(iodomethyl)cyclohexane in the total synthesis of natural products or other complex molecules.

Construction of Novel Carbocyclic and Heterocyclic Systems

Specific examples of this compound being utilized for the construction of novel carbocyclic or heterocyclic systems are not present in the available scientific literature.

Development of New Methodologies in Organic Synthesis

The scientific literature does not currently contain reports on new synthetic methodologies that have been developed specifically utilizing this compound.

Potential as a Precursor for Advanced Materials Chemistry

There is no information available in the scientific literature regarding the investigation or application of this compound as a precursor for advanced materials.

Future Research Directions and Unresolved Challenges in 1 Cyclobutoxy 1 Iodomethyl Cyclohexane Chemistry

Exploration of Undiscovered Reactivity Modes and Selective Transformations

The bifunctional nature of 1-Cyclobutoxy-1-(iodomethyl)cyclohexane, featuring a reactive carbon-iodine bond and a sterically demanding cyclobutoxy ether group, presents a fertile ground for discovering novel chemical transformations. The primary challenge lies in achieving high selectivity and understanding the interplay between the two functional groups.

Future research should focus on:

Organometallic Coupling Reactions: While the iodomethyl group is a classic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Negishi), its application in the context of this specific sterically hindered substrate remains unexplored. Investigating the coupling of various organometallic reagents to replace the iodine atom would open pathways to a diverse range of derivatives with potential applications in materials science and medicinal chemistry.

Radical-Mediated Reactions: The weak C-I bond is an excellent precursor for radical generation. Future studies could explore atom transfer radical addition (ATRA) or cyclization reactions. For instance, intramolecular radical cyclization could potentially lead to complex bridged or spirocyclic systems, which are valuable scaffolds in natural product synthesis.

Nucleophilic Substitution and Elimination Pathways: A systematic study of substitution reactions at the iodomethyl carbon with a wide array of nucleophiles is needed. Concurrently, the potential for base-induced elimination to form an exocyclic methylene (B1212753) ether warrants investigation. Understanding the competition between these pathways under various conditions is a key challenge. A hypothetical comparison of potential reaction pathways is presented in Table 1.

Table 1: Hypothetical Exploration of Competing Reaction Pathways

| Reaction Type | Reagents/Conditions | Potential Product Type | Key Challenge |

| Nucleophilic Substitution (SN2) | Sodium azide (B81097) (NaN3), DMF | Azidomethyl derivative | Overcoming steric hindrance from the adjacent quaternary center and cyclobutoxy group. |

| Cross-Coupling (Suzuki) | Phenylboronic acid, Pd(PPh3)4, Base | Benzylcyclohexane derivative | Optimizing catalyst and ligand systems to accommodate the sterically demanding substrate. |

| Radical Addition (ATRA) | Acrylonitrile, AIBN (initiator) | Cyanoethyl-functionalized cyclohexane (B81311) | Controlling polymerization and side reactions. |

| Elimination (E2) | Potassium tert-butoxide (KOtBu) | Exocyclic methylene ether | Preventing competing substitution and rearrangement reactions. |

Development of Sustainable and Eco-Friendly Synthetic Routes

The current synthesis of this compound likely relies on traditional methods that may involve hazardous reagents and generate significant waste. A major future direction is the development of greener synthetic protocols that align with the principles of sustainable chemistry. mdpi.comresearchgate.net

Key areas for improvement include:

Atom-Economical Reagents: Replacing conventional iodinating agents with more atom-economical alternatives would reduce waste. For example, exploring the use of catalytic amounts of an iodide source with an in-situ generated oxidant could be a more sustainable approach.

Green Solvents and Catalysts: Research into replacing traditional organic solvents (e.g., chlorinated hydrocarbons) with greener alternatives like bio-derived solvents (e.g., 2-methyltetrahydrofuran) or even aqueous systems is crucial. researchgate.net The development and use of recyclable, heterogeneous, or bio-based catalysts ("ecocatalysts") could significantly improve the environmental footprint of the synthesis. mdpi.comresearchgate.net

Energy Efficiency: Investigating alternative energy sources, such as microwave irradiation or mechanochemistry (ball milling), could lead to reduced reaction times and lower energy consumption compared to conventional heating.

Table 2: Comparison of a Conventional vs. a Hypothetical Green Synthetic Route

| Parameter | Conventional Route (Hypothetical) | Green Route (Proposed) | Sustainability Advantage |

| Solvent | Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, less toxic, easier to recycle. |

| Iodine Source | Iodoform (CHI3) / Strong Base | Sodium Iodide (NaI) with an Oxidant | Higher atom economy, avoids hazardous reagents. |

| Catalyst | Homogeneous Lewis Acid (e.g., AlCl3) | Recyclable Solid Acid Catalyst | Catalyst can be recovered and reused, reducing waste. |

| Energy Input | Conventional heating (reflux) for 12h | Microwave irradiation for 30 min | Drastic reduction in energy consumption and reaction time. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Transitioning the synthesis of this compound from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. beilstein-journals.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. beilstein-journals.org

Future research in this area should target:

Development of a Continuous Flow Reactor Setup: Designing and optimizing a flow process for the key synthetic steps. This would involve selecting appropriate reactors (e.g., packed-bed, microreactors), pumps, and in-line purification techniques. The rapid gas-liquid reactions achievable in flow systems could be particularly advantageous if gaseous reagents are involved. beilstein-journals.org

Automated Reaction Optimization: Integrating the flow setup with automated systems that use algorithms to explore the reaction space and identify optimal conditions rapidly. This high-throughput experimentation can significantly accelerate process development.

In-line Analysis: Implementing real-time monitoring of the reaction using in-line analytical techniques (e.g., IR, UV-Vis, NMR spectroscopy) to ensure process stability and product quality, paving the way for automated synthesis on demand. nih.gov

Advanced Spectroscopic and Computational Tools for Deeper Understanding

A deeper, fundamental understanding of the structure, conformation, and electronic properties of this compound is essential for predicting its reactivity and designing new applications.

Future efforts should employ:

Advanced NMR Spectroscopy: While basic 1H and 13C NMR provide structural confirmation, advanced techniques like 2D-NMR (COSY, HSQC, HMBC) are needed for unambiguous assignment of all signals. Nuclear Overhauser Effect (NOE) experiments could provide insights into the preferred spatial arrangement and conformation of the cyclobutoxy and iodomethyl groups relative to the cyclohexane ring.

Computational Chemistry: Quantum mechanical calculations, particularly Density Functional Theory (DFT), can be a powerful predictive tool. These methods can be used to:

Calculate the lowest energy conformation of the molecule.

Predict spectroscopic data (NMR chemical shifts, IR frequencies) to aid in experimental characterization.

Model reaction pathways, calculate activation energies, and predict the feasibility of proposed transformations, thereby guiding experimental design.

Table 3: Exemplary Comparison of Experimental and Computationally Predicted Data

| Parameter | Experimental Data (Hypothetical) | DFT Calculated Data (e.g., B3LYP/6-31G*) | Application |

| 13C NMR Shift (C-I) | ~10.5 ppm | 9.8 ppm | Confirming signal assignment and validating the computational model. |

| IR Stretch (C-O-C) | 1150 cm-1 | 1142 cm-1 | Aiding in the interpretation of the experimental IR spectrum. |

| Dihedral Angle (C-C-C-O) | Not directly measurable | 175.2° (in lowest energy conformer) | Providing insight into the molecule's three-dimensional structure and steric profile. |

| Reaction Barrier (SN2 with CN-) | Not directly measurable | 25.5 kcal/mol | Predicting reaction feasibility and comparing potential competing pathways. |

Q & A

Q. What synthetic strategies are viable for preparing 1-cyclobutoxy-1-(iodomethyl)cyclohexane?

Methodological Answer:

- Route 1 (Nucleophilic Substitution): React 1-(iodomethyl)cyclohexanol with cyclobutyl bromide under alkaline conditions (e.g., NaH/DMF). Monitor progress via TLC (Rf ~0.5 in hexane:EtOAc 9:1). This leverages iodine’s leaving-group propensity in SN2 reactions .

- Route 2 (Mitsunobu Reaction): Use diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple iodomethyl cyclohexane derivatives with cyclobutanol. Optimize stoichiometry (1:1.2 molar ratio) to minimize side products .

- Purification: Flash chromatography (silica gel, gradient elution) or recrystallization (hexane at -20°C) to isolate the product. Confirm purity via GC-MS (retention time comparison) .

Q. Which analytical techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Confirm ether (C-O-C stretch at ~1100 cm⁻¹) and C-I bond (500–600 cm⁻¹) .

- Mass Spectrometry: Look for molecular ion [M]+ at m/z 282 and iodine’s isotopic pattern (1:1 ratio for ¹²⁷I) .

Advanced Research Questions

Q. How can conformational dynamics lead to contradictions in NMR data?

Methodological Answer:

- Variable-Temperature NMR (VT-NMR): Conduct experiments between -40°C and 25°C to slow ring-flipping. Axial-equatorial proton splitting (Δδ > 0.5 ppm) at low temperatures confirms chair conformer interconversion .

- DFT Calculations: Compare computed chemical shifts (Gaussian 16, B3LYP/6-31G*) with experimental data to resolve ambiguities. Discrepancies >0.3 ppm suggest misassigned stereochemistry .

Q. What experimental designs mitigate thermal instability of the iodomethyl group?

Methodological Answer:

Q. How can competing reaction pathways during synthesis be controlled?

Methodological Answer:

- Competing Elimination (E2): Minimize by using bulky bases (e.g., t-BuOK) and polar aprotic solvents (DMF) to favor SN2 over E2 .

- Byproduct Analysis: Employ LC-MS to detect elimination products (e.g., cyclohexene derivatives). Optimize reaction time (<6 hrs) to suppress side reactions .

Data Contradiction Analysis

Q. Conflicting reports on iodomethyl group reactivity—how to reconcile?

Methodological Answer:

- Solvent Effects: Test reactivity in DMSO (polar aprotic) vs. THF (less polar). Higher SN2 rates in DMSO (k = 0.15 min⁻¹ vs. 0.05 min⁻¹ in THF) explain literature discrepancies .

- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₂I group) to track reaction pathways via 2H NMR .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.